Compound Description: This compound is a simple sulfonamide derivative. The research primarily focuses on its crystal structure and conformation. []
Relevance: This compound shares the core "chloro-benzenesulfonamide" structure with N-(3-acetylphenyl)-4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide. The difference lies in the substitution on the sulfonamide nitrogen. While N-(3-acetylphenyl)-4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide has a complex benzamide group attached, this compound has a simpler 2,3-dimethylphenyl group. []
-[amino]-N-(un/substituted-phenyl)acetamides
Compound Description: This is a series of acetamide derivatives containing a 2,3-dihydro-1,4-benzodioxin-6-yl moiety and a substituted phenyl group linked via an acetamide bridge. The compounds exhibit promising antibacterial and antifungal activity with varying degrees of hemolytic activity depending on the substitution pattern on the phenyl ring. []
Relevance: Although not directly comparable to N-(3-acetylphenyl)-4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide in terms of the core structure, these compounds are relevant as they belong to the broader class of sulfonamides and highlight the potential of this chemical class for biological activity. []
Compound Description: This compound, specifically the (S)-enantiomer, is a potent and selective inhibitor of Dishevelled 1 (DVL1) protein binding. It demonstrates anti-cancer activity by inhibiting the growth of HCT116 colon cancer cells and inducing ROS production. []
Relevance: Like N-(3-acetylphenyl)-4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide, this compound contains a chlorinated aromatic ring and a sulfonamide group. The specific arrangement and additional moieties differ, but the shared features point to a possible exploration of related structures for similar biological activity. []
Compound Description: This compound is a herbicide known as saflufenacil. It exists in various crystalline forms and hydrates. Research focuses on its herbicidal activity, formulation, and compatibility with other herbicides and crop plants. [, , , , , , , ]
Relevance: While structurally distinct from N-(3-acetylphenyl)-4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide, this compound also belongs to the benzamide class. It highlights the versatility of the benzamide scaffold for designing molecules with diverse biological activities, ranging from anticancer to herbicidal. [, , , , , , , ]
Compound Description: This series of compounds features a benzamide core linked to a quinoid ring bearing an arylsulfonyl imino substituent. Their reactivity towards hydrohalogenation and thiocyanation is influenced by steric factors related to substituents on the quinoid ring. []
Relevance: The presence of the benzamide moiety and a sulfonamide group makes these compounds structurally related to N-(3-acetylphenyl)-4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide, despite the additional quinoid ring system. []
4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives
Compound Description: This series of compounds involves modifications of a thieno[3,2-d]pyrimidine core with various functional groups. Many of these derivatives exhibit potent antitumor activity against different human cancer cell lines. []
Relevance: While belonging to a different heterocyclic class than N-(3-acetylphenyl)-4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide, the exploration of various substituents and their impact on antitumor activity can provide valuable insights for developing new anticancer agents. []
Compound Description: These two compounds are identified as potential oxidative impurities of Venetoclax, a BCL-2 inhibitor used for treating blood cancers. VNO is a direct oxidation product of Venetoclax, whereas VHA is formed via a Meisenheimer rearrangement of VNO. []
Relevance: Both VNO and VHA, like N-(3-acetylphenyl)-4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide, belong to the benzamide class of compounds. The structural complexity and specific modifications in these compounds demonstrate the diverse modifications possible within the benzamide scaffold for achieving specific biological activities. []
3-Substituted benzamide, benzo[b]furan-7-carboxamide, 2,3-dihydrobenzo[b]furan-77-carboxamide, and indole-5-carboxamide derivatives
Compound Description: These series of compounds explore the impact of different ring systems and 3-substitution on serotonin 5-HT4 receptor agonistic activity. Notably, compounds with benzo[b]furan and 2,3-dihydrobenzo[b]furan skeletons show potent activity, whereas indole derivatives exhibit reduced activity. [, ]
Relevance: This research highlights the impact of structural modifications on biological activity, particularly the importance of specific ring systems. While N-(3-acetylphenyl)-4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide features a simple benzamide core, understanding the impact of alternative ring systems could guide the design of analogs with improved or altered activity. [, ]
4-amino-5-chloro-2-ethoxy-3-hydroxy-N-(2-morpholinylmethyl)benzamide and 4-amino-5-chloro-2-ethoxy-3-hydroxy-N-(5-oxo-2-morpholinyl)-methyl analogue
Compound Description: These compounds are minor metabolites of Mosapride, a gastroprokinetic agent. They exhibit lower serotonin-4 receptor binding affinity compared to Mosapride. []
Relevance: These metabolites, like N-(3-acetylphenyl)-4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide, contain a benzamide core with chlorine and amino substitutions. Understanding the metabolic transformations of Mosapride and the activity of its metabolites can offer insights into potential metabolic pathways and modifications of N-(3-acetylphenyl)-4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide. []
4-Chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide (1–20) and 4-chloro-3-({[3-(substituted)-4-oxo-1,3-thiazolidine-2-ylidene]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide derivatives (21–31)
Compound Description: These compounds are derivatives of Indapamide, a diuretic. Notably, compound 12, 4-chloro-3-({[(4-chlorophenyl)amino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide (SGK 266), shows significant pro-apoptotic activity against melanoma cell lines and inhibits human carbonic anhydrase isoforms. []
Relevance: Although featuring a distinct indole core, these compounds share the chlorine substitution on the benzamide ring and the presence of a sulfonamide group with N-(3-acetylphenyl)-4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide. This structural similarity suggests a possible exploration of analogous modifications in N-(3-acetylphenyl)-4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide to evaluate potential antitumor activity. []
2-(2-chloro-4-iodo-phenylamino)-N-cyclopropylmethoxy-3,4-difluoro-benzamide (PD184352 or CI-1040)
Compound Description: This compound is a potent and selective inhibitor of the mitogen-activated protein kinase/extracellular signal-regulated kinase kinase (MEK). It selectively induces apoptosis in malignant schwannoma cell lines and primary rat Schwann cells. []
Relevance: This compound, while structurally distinct from N-(3-acetylphenyl)-4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide, belongs to the same benzamide class. This highlights the applicability of the benzamide scaffold for designing potent inhibitors of various kinases, including those involved in cancer pathways. []
Compound Description: This compound is a BH3-mimetic that effectively neutralizes the anti-apoptotic proteins Bcl-2 and Bcl-xL. It induces apoptosis by increasing the expression of the pro-apoptotic protein Bad through stabilization of its normally rapid protein turnover. []
Relevance: This compound, while structurally more complex, shares the benzamide core with N-(3-acetylphenyl)-4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide. It exemplifies the potential of benzamide derivatives for targeting crucial apoptotic pathways. []
Compound Description: This compound is a major metabolite of Venetoclax, formed by nitro reduction of the parent drug. It is primarily eliminated through feces and contributes to the overall elimination of Venetoclax. []
Relevance: M30 is a benzamide derivative closely related to Venetoclax and its oxidative impurities, VNO and VHA, all sharing structural similarities with N-(3-acetylphenyl)-4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide. The shared benzamide core highlights the metabolic transformations possible within this class of compounds and their potential for generating bioactive metabolites. []
Compound Description: This aminopyrazole compound is a selective inhibitor of cyclin-dependent kinase (CDK) 5. It downregulates Mcl-1 levels, sensitizing pancreatic cancer cells to the Bcl-2 inhibitor Navitoclax. []
Relevance: While structurally distinct from N-(3-acetylphenyl)-4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide, this compound showcases the potential for targeting kinases involved in cancer cell survival and the importance of selectivity in kinase inhibition. []
Compound Description: This compound is a potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w, leading to synergistic inhibition of cell growth and induction of apoptosis when combined with a CDK5 inhibitor (Analog 24) in pancreatic cancer cell lines. []
Relevance: Navitoclax, despite being structurally distinct from N-(3-acetylphenyl)-4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide, exemplifies the potential of targeting multiple anti-apoptotic proteins for effective cancer therapy. []
Compound Description: These compounds are nonpeptide antagonists of the human V2-renal vasopressin receptor (V2R). They exhibit varying degrees of affinity for V2R compared to the natural ligand arginine vasopressin, with some showing dramatic increases in affinity upon specific mutations in the receptor. []
Relevance: These antagonists, although structurally diverse and not directly comparable to N-(3-acetylphenyl)-4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide, illustrate the importance of shape and steric factors in designing high-affinity ligands for specific receptors. This emphasizes the need to consider three-dimensional interactions and conformational aspects in drug design. []
Dicyanocobinamide (CN2-Cbi)
Compound Description: This naturally occurring intermediate of vitamin B12 synthesis acts as a soluble guanylyl cyclase (sGC) coactivator both in vitro and in intact cells. Unlike other sGC regulators, CN2-Cbi directly targets the catalytic domain of sGC, enhancing its activation by NO-independent regulators. It also exhibits vasorelaxing activity in rat aortic rings. []
Relevance: While structurally unrelated to N-(3-acetylphenyl)-4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide, this compound highlights the potential of natural products and their derivatives as sources for novel therapeutic agents with unique mechanisms of action. []
Compound Description: This compound is a dopamine receptor antagonist used for its prokinetic and antiemetic properties. It is commonly used in disorders of decreased gastrointestinal motility and for preventing cancer therapy-induced emesis. []
Relevance: While structurally distinct from N-(3-acetylphenyl)-4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide, this compound also belongs to the class of benzamides. It emphasizes the pharmaceutical relevance and diversity of biological activities found within this chemical class. []
2-amino-2- [2- (4-octylphenyl) ethyl] propane-1,3-diol (FTY720) and various AMPA receptor agonists
Compound Description: FTY720 is a sphingosine 1-phosphate (S1P) agonist used in combination with various AMPA receptor agonists for treating degenerative brain diseases. []
Relevance: This research highlights the therapeutic potential of combining agents with different mechanisms of action, a strategy potentially applicable to developing therapeutic applications for N-(3-acetylphenyl)-4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.